molecular formula C22H13FN4O4S2 B3399497 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040641-52-8

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3399497
CAS No.: 1040641-52-8
M. Wt: 480.5 g/mol
InChI Key: DHCXVSYIIWQKJH-UHFFFAOYSA-N
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Description

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of multiple functional groups, including a benzodioxole, oxadiazole, thienopyrimidine, and fluorophenyl moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine with a carboxylic acid derivative, followed by cyclization.

    Thienopyrimidine Core Construction: The thienopyrimidine core is synthesized by the condensation of a thiophene derivative with a guanidine derivative.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with multiple biological pathways, making it a promising candidate for the treatment of various diseases, including cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it may interact with receptors on the cell surface, triggering signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to biological targets and increasing its metabolic stability.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN4O4S2/c23-13-2-4-14(5-3-13)27-21(28)19-15(7-8-32-19)24-22(27)33-10-18-25-20(26-31-18)12-1-6-16-17(9-12)30-11-29-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCXVSYIIWQKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4C6=CC=C(C=C6)F)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

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